

Spectroscopic Profile of 5-Methyl-1-hexanol: A Technical Guide

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Compound of Interest

Compound Name: 5-Methyl-1-hexanol

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This technical guide provides a comprehensive overview of the spectroscopic data for **5-Methyl-1-hexanol**, a key intermediate in various chemical syntheses. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), will be invaluable for researchers, scientists, and professionals in drug development and materials science, facilitating compound identification, purity assessment, and structural elucidation.

Chemical Structure and Properties

5-Methyl-1-hexanol is a primary alcohol with the chemical formula C₇H₁₆O. Its structure consists of a hexane backbone with a methyl group at the 5th position and a hydroxyl group at the 1st position.

Systematic Name: 5-Methylhexan-1-ol CAS Number: 627-98-5 Molecular Weight: 116.20 g/mol
Appearance: Colorless liquid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The following tables summarize the ¹H and ¹³C NMR data for **5-Methyl-1-hexanol**.

¹H NMR Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
3.64	Triplet (t)	2H	H-1
1.57 - 1.49	Multiplet (m)	3H	H-2, H-5
1.34 - 1.15	Multiplet (m)	4H	H-3, H-4
0.86	Doublet (d)	6H	H-6, H-7
1.4 (approx.)	Singlet (s)	1H	OH

^{13}C NMR Data

Chemical Shift (δ) ppm	Assignment
62.9	C-1
38.8	C-4
32.5	C-2
27.9	C-5
23.8	C-3
22.6	C-6, C-7

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of **5-Methyl-1-hexanol** exhibits characteristic absorption bands for the hydroxyl and alkyl groups.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3330 (broad)	Strong	O-H stretch
2955, 2870	Strong	C-H stretch (alkyl)
1465	Medium	C-H bend (alkyl)
1058	Strong	C-O stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification. The electron ionization (EI) mass spectrum of **5-Methyl-1-hexanol** shows a characteristic fragmentation pattern for a primary alcohol.

m/z	Relative Intensity (%)	Assignment
116	< 1	[M] ⁺ (Molecular Ion)
101	5	[M-CH ₃] ⁺
83	20	[M-H ₂ O-CH ₃] ⁺
70	40	[M-H ₂ O-C ₂ H ₄] ⁺
55	80	[C ₄ H ₇] ⁺
43	100	[C ₃ H ₇] ⁺ (Base Peak)
31	60	[CH ₂ OH] ⁺

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of **5-Methyl-1-hexanol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A standard NMR spectrometer (e.g., 300 or 500 MHz) is used for analysis.

Sample Preparation: A sample of 5-10 mg of **5-Methyl-1-hexanol** is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard ($\delta = 0.00$ ppm).

^1H NMR Acquisition: The proton NMR spectrum is acquired using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

^{13}C NMR Acquisition: The carbon-13 NMR spectrum is acquired with proton decoupling. Typical parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ^{13}C .

Infrared (IR) Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

Sample Preparation: A drop of neat **5-Methyl-1-hexanol** is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin liquid film. Alternatively, a spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory by placing a drop of the sample directly on the ATR crystal.

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm^{-1} . A background spectrum of the empty salt plates or ATR crystal is recorded first and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

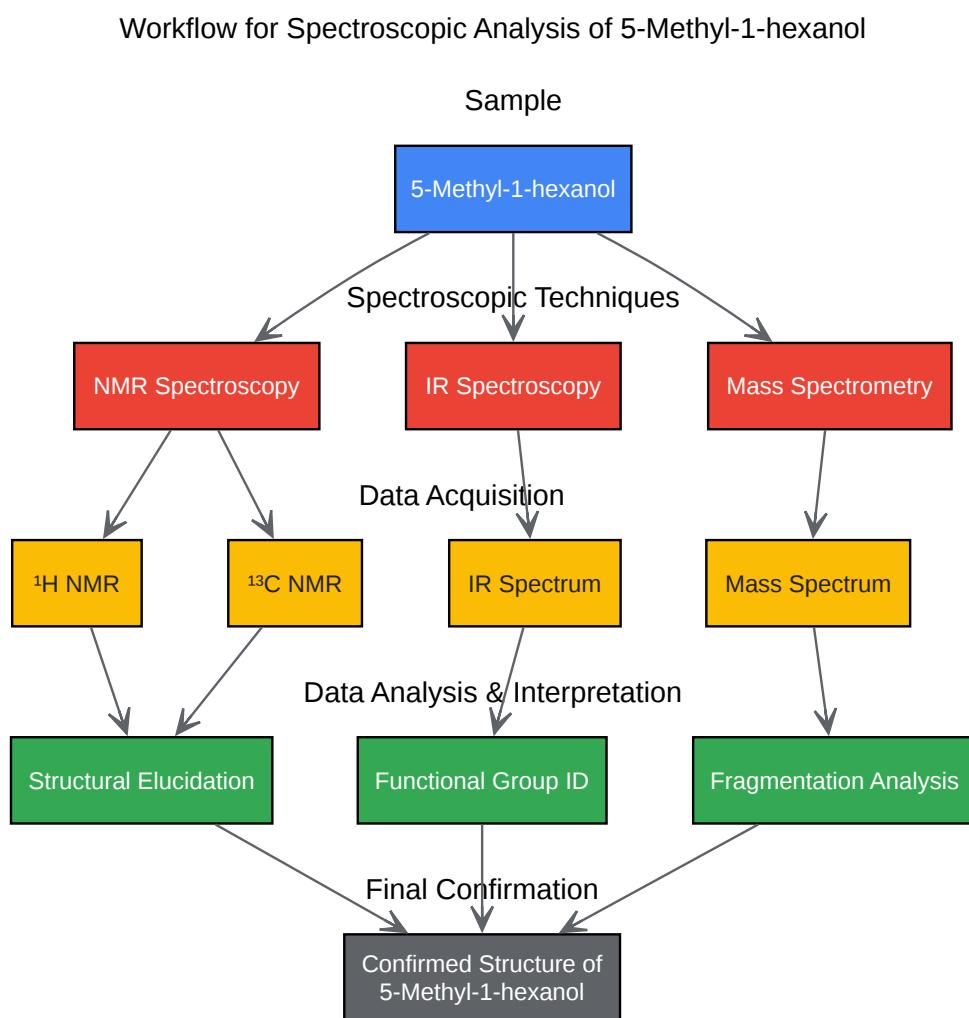
Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source is used.

Sample Introduction: A small amount of the liquid sample is introduced into the ion source, typically via a heated direct insertion probe or by injection into a gas chromatograph (GC) coupled to the mass spectrometer.

Ionization and Analysis: The sample is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation. The resulting ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) and detected.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of **5-Methyl-1-hexanol**.



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Caption: Spectroscopic analysis workflow for **5-Methyl-1-hexanol**.

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